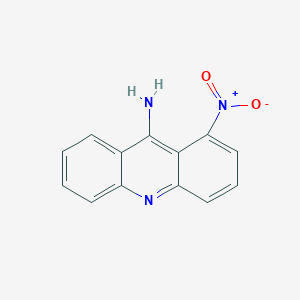

1-Nitro-9-aminoacridine

Overview

Description

1-Nitro-9-aminoacridine is a derivative of 9-Aminoacridine . 9-Aminoacridine is a synthetic dye used clinically as a topical antiseptic and experimentally as a mutagen, an intracellular pH indicator, and a small molecule MALDI matrix . It’s a yellow solid that is almost insoluble in water . Its hydrochloride salt is a yellow crystalline, odorless, bitter powder that is soluble in water and ethanol, slightly soluble in saline, and almost insoluble in ether and chloroform .

Synthesis Analysis

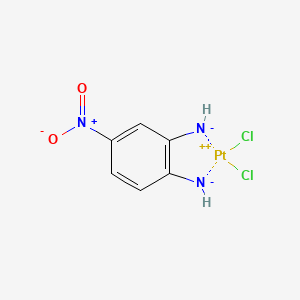

The synthesis of 1-Nitro-9-aminoacridine involves the reaction of 1-nitro-9-chloroaeridine with the corresponding arylamines in the presence of phenol .Molecular Structure Analysis

The 9-aminoacridinium molecules are protonated with the proton on the N atom of the central ring. This N atom is connected to an N,N-dimethylformamide molecule by a hydrogen bond. The H atoms of the amino groups create short contacts with two chloride ions .Chemical Reactions Analysis

Acridine derivatives have a broad range of pharmaceutical properties and are characterized by unique physical and chemical properties, biological activities, and industrial applications . They have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties . They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies . These properties of acridines are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .Scientific Research Applications

RNA and Protein Synthesis Inhibition : 1-Nitro-9-aminoacridine derivatives can inhibit RNA and, to a lesser extent, protein synthesis in cultured human cells. This inhibition is attributed to the formation of complexes between these compounds and DNA, leading to cytostatic action (Filipski, Marczynski, & Chorąży, 1975).

Structural Distortions in DNA : The introduction of a nitro group into the 9-aminoacridine molecule can cause considerable deviations from planarity in its structure. This distortion is significant in understanding the role of the 1-nitro group in enhancing antitumor activity (Pett, Rossi, Glusker, Stezowski, & Bogucka-Ledochowska, 1982).

Thiol-Dependent Inhibition of RNA Synthesis : The presence of sulfhydryl compounds leads to the formation of irreversible complexes between 1-nitro-9-aminoacridine derivatives and DNA, significantly inhibiting RNA synthesis (Gniazdowski, Szmigiero, & Wilmańska, 1982).

Ultrastructural Lesions in Carcinoma Cells : 1-Nitro-9-aminoacridine derivatives can induce specific ultrastructural lesions in human ovarian carcinoma cells, suggesting their potential as therapeutic agents in cancer treatment (Krzyżowska-Gruca, Gruca, Kwasniewska-Rokicinska, & Vorbrodt, 1973).

DNA Binding and Cytotoxicity : Studies have shown that 1-nitro-9-aminoacridine dimers have a higher affinity for DNA than their monomeric counterparts and exhibit significant cytotoxicity against cultured cells (Markovits, Wilmańska, Lescot, Studzian, Szmigiero, & Gniazdowski, 1989).

Mutagenic Activity Enhancement : The introduction of a nitro group into 9-aminoacridine molecules can significantly enhance their mutagenic activity, as observed in various tests (Tomosaka, Omata, & Anzai, 1994).

Covalent DNA Binding in Cellular Systems : 1-Nitro-9-aminoacridine derivatives can form covalent bonds with DNA in cellular systems, leading to distinct patterns of DNA adduct formation (Bartoszek & Konopa, 1989).

Interaction with DNA : The biological activity of 1-nitro-9-aminoacridine derivatives seems to depend more on their ability to crosslink DNA rather than just intercalate into it (Filipski, Marczynski, Sadzińska, Chalupka, & Chorąży, 1977).

Mechanism of Action

Safety and Hazards

Future Directions

With the current massive increases in drug-resistant bacterial infection, new acridine derivatives may be of use . In addition, the topical utilization of aminoacridines in conjunction with directed low-power light offers bactericidal action at much lower doses . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

properties

IUPAC Name |

1-nitroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQZSOCPFYNJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176330 | |

| Record name | 1-Nitro-9-aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-9-aminoacridine | |

CAS RN |

21914-54-5 | |

| Record name | 1-Nitro-9-aminoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021914545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-9-aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

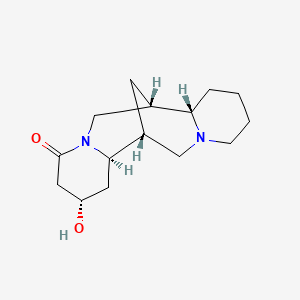

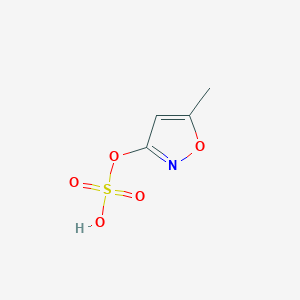

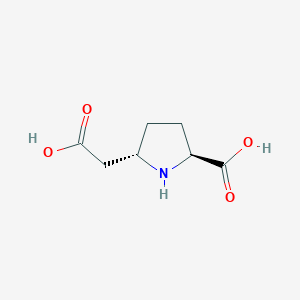

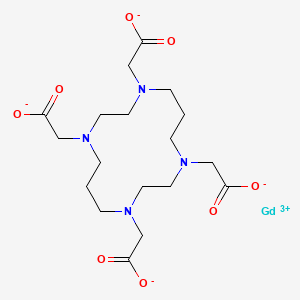

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{Bis[4-(dimethylamino)phenyl]methyl}phenol](/img/structure/B1201537.png)